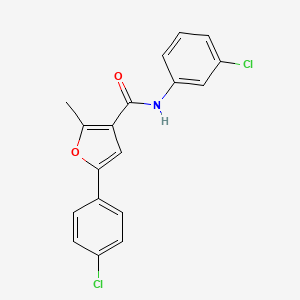

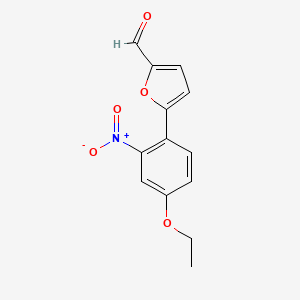

![molecular formula C11H14N2O5S B2730986 4,4-Dimethyl-3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolane CAS No. 866157-30-4](/img/structure/B2730986.png)

4,4-Dimethyl-3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

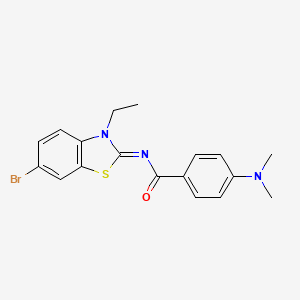

4,4-Dimethyl-3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolane is an organic compound with the molecular formula C11H14N2O5S . It is a complex molecule that has garnered interest in several fields of study.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,3-oxazolane ring substituted with a 4-nitrophenylsulfonyl group and two methyl groups . The exact 3D structure may require further computational or experimental analysis for accurate determination.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined through experimental measurements or predictive computational models.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

One significant area of application for compounds like 4,4-Dimethyl-3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolane is in organic synthesis, where they serve as intermediates in complex chemical reactions. For instance, the one-pot multistep Bohlmann-Rahtz heteroannulation reactions have been utilized for the synthesis of dimethyl sulfomycinamate, showcasing the role of similar compounds in synthesizing biologically relevant molecules (Bagley et al., 2005). This demonstrates the compound's utility in facilitating regiocontrolled synthesis pathways.

Biological Applications

Although direct applications in biology or medicine for this compound were not found, related sulfone derivatives have been investigated for their biological activities. For example, sulfone derivatives have been evaluated for their anti-inflammatory and tumor cell growth inhibitory activities, indicating the potential biomedical relevance of sulfone-containing compounds (Fang et al., 2006).

Material Science and Photocatalysis

Sulfone compounds have been explored for their utility in materials science, particularly in the development of fluorescent molecular probes. Solvatochromic dyes based on the structural motifs similar to this compound show solvent-dependent fluorescence, useful for studying biological events and processes (Diwu et al., 1997). This underscores the compound's potential in creating sensitive fluorescent markers.

Environmental Chemistry

In environmental chemistry, related sulfone compounds have been investigated for their roles in degradation processes, such as the complete oxidation of pollutants in water via photoassisted Fenton reactions. This suggests potential applications of sulfone-containing compounds in environmental remediation and pollution control (Pignatello & Sun, 1995).

Eigenschaften

IUPAC Name |

4,4-dimethyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-11(2)7-18-8-12(11)19(16,17)10-5-3-9(4-6-10)13(14)15/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKZWCORHLFQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

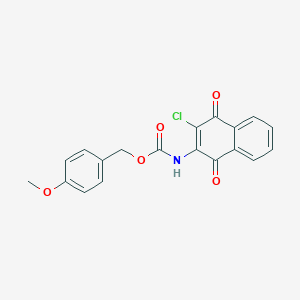

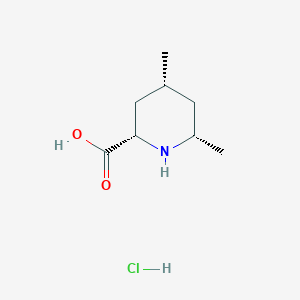

amine hydrochloride](/img/structure/B2730906.png)

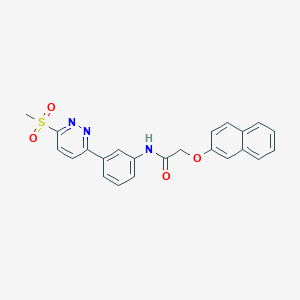

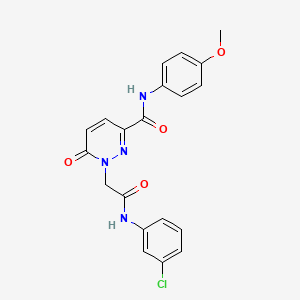

![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)

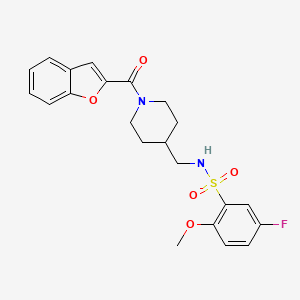

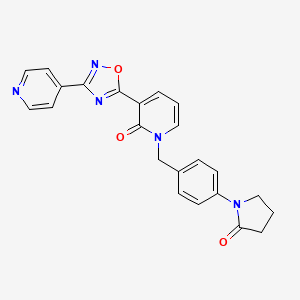

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)

![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)